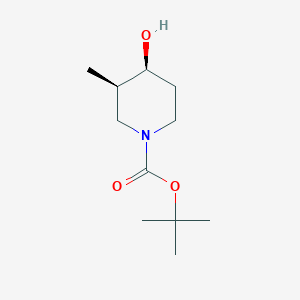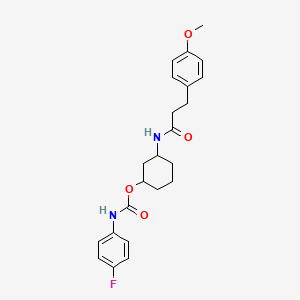
tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate: is a specialized compound with a specific structural formula, characterized by the presence of a piperidine ring. Its synthesis and applications are of interest in both academic research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Piperidine Ring Construction: The initial step involves constructing the piperidine ring using suitable starting materials, often through cyclization reactions.
Hydroxyl and Methyl Group Introduction: Next, hydroxyl and methyl groups are introduced at the 4th and 3rd positions of the piperidine ring, respectively. This can be achieved via specific regioselective reactions.
tert-Butyl Esterification: The final step is the esterification of the piperidine derivative to form the tert-butyl ester, utilizing tert-butyl chloroformate and appropriate catalysts.
Industrial Production Methods:
Industrial-scale production may involve continuous flow synthesis, offering enhanced control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: It undergoes oxidation reactions to form ketones or aldehydes, depending on the reagent and conditions used.
Reduction: Reduction can lead to the formation of secondary or tertiary amines, given the suitable reducing agents.
Substitution: The hydroxyl group can be a target for various substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Halogenating agents for nucleophilic substitution.
Major Products Formed:
Products vary depending on the reaction type, ranging from ketones and aldehydes (oxidation), amines (reduction), to other substituted piperidine derivatives (substitution).
Applications De Recherche Scientifique
Chemistry:
Used in the synthesis of complex organic molecules.
Serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology:
Employed in the study of enzyme inhibitors and receptor modulators.
Aids in the design of biologically active compounds.
Medicine:
Investigated for use in treatments for neurological disorders.
Industry:
Applied in the manufacture of fine chemicals.
Utilized in the production of specialized polymers and coatings.
Mécanisme D'action
The compound's effects are primarily through interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind efficiently, modulating biological activity via inhibition or activation pathways. The tert-butyl group contributes to its stability and bioavailability.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-hydroxy-piperidine-1-carboxylate
3-methyl-4-hydroxy-piperidine-1-carboxylate
tert-Butyl 3-methyl-piperidine-1-carboxylate
Uniqueness:
The combination of hydroxyl and methyl groups at specific positions provides unique reactivity and biological activity.
The tert-butyl ester offers enhanced stability compared to other esters.
This should give you a detailed and comprehensive overview of tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)
![3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2734516.png)




![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2734526.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide](/img/structure/B2734527.png)

![{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2734529.png)

![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B2734532.png)
![N-BENZYL-2-[2-(4-CHLOROBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETAMIDE](/img/structure/B2734533.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2734534.png)
